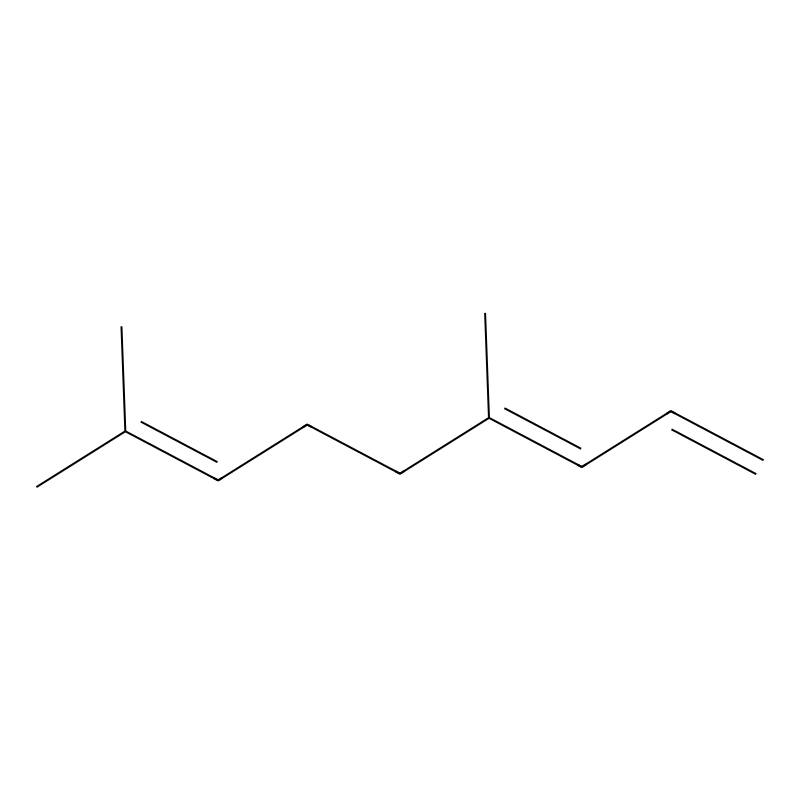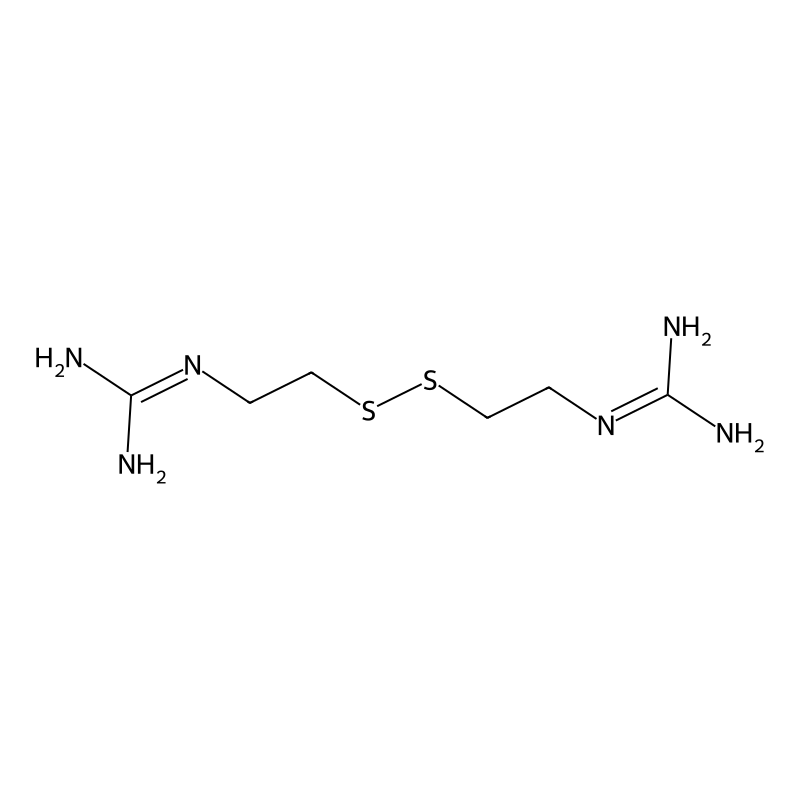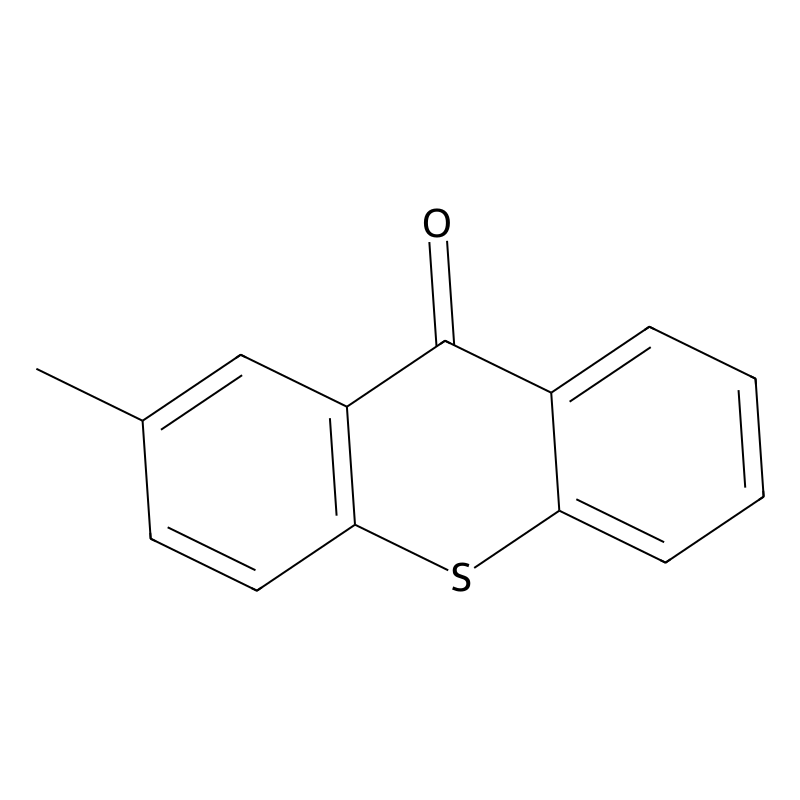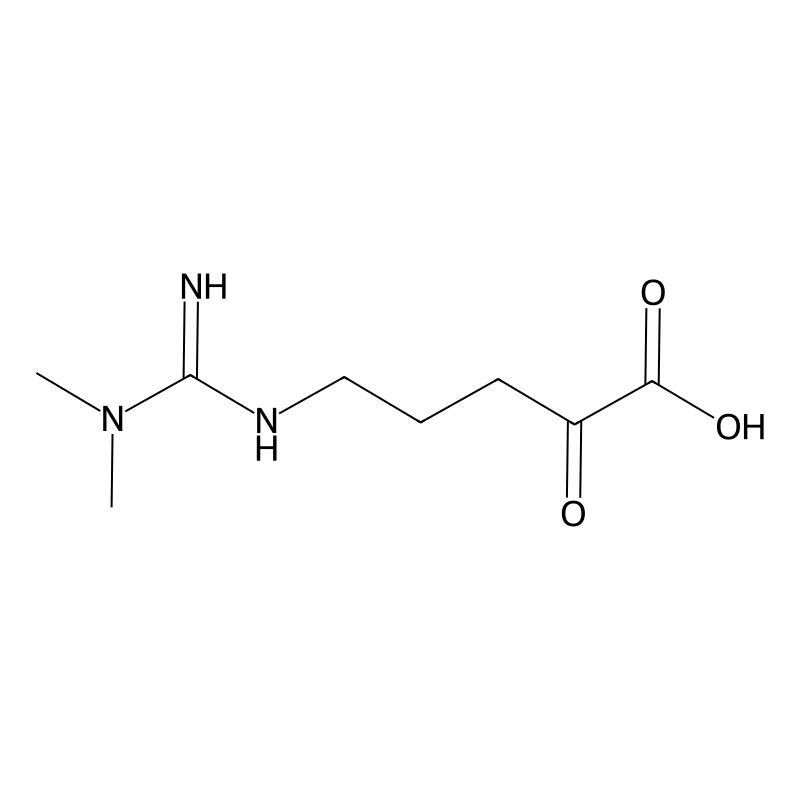Isobutane
(CH3)2CH CH3
C4H10
(CH3)2CHCH3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
(CH3)2CH CH3
C4H10
(CH3)2CHCH3
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 48.9 mg/L at 25 °C
Soluble in ethanol, ether, chloroform
Solubility in water at 20 °C: none
Slight
Synonyms
Canonical SMILES
Propellant and Calibration Gas:
- Propellant in analytical instruments: Isobutane, often combined with other gases like argon, acts as a quenching gas in detectors like Geiger counters and X-ray fluorescence . This means it absorbs excess energy from excited atoms, preventing continuous electrical discharge and enabling accurate signal detection.
- Calibration gas mixture: Due to its well-defined properties, isobutane finds use in creating calibration gas mixtures used in various scientific fields. These mixtures serve as reference points in instruments measuring the lower heating value (LHV) of other hydrocarbons, crucial in combustion research and fuel characterization .
Chemical Synthesis and Reaction Studies:
- Reactant gas: Isobutane can act as a reactant gas in specific chemical reactions, particularly in chemical ionization mass spectrometry (CIMS). Here, it interacts with analyte molecules, creating charged species for analysis, providing valuable information on their structure and composition .
- Catalyst research: Isobutane plays a role in catalyst research, particularly in the development of catalysts for butane isomerization. This process converts linear n-butane to the branched-chain isobutane, a crucial step in the production of high-octane gasoline .
Material Science and Food Science Research:
- Foaming agent: Isobutane serves as a foaming agent in the production of certain materials like expanded polystyrene (EPS) used for food packaging. Its ability to expand and fill cavities efficiently makes it a viable alternative to environmentally harmful chlorofluorocarbons (CFCs) . While its safety for food contact applications has been established , proper handling and regulations are crucial to ensure food safety.
Isobutane, also known as 2-methylpropane, is a colorless and odorless gas with the molecular formula . It is an isomer of butane and is characterized by having a tertiary carbon atom, making it the simplest alkane with such a structure. Isobutane is primarily obtained through the isomerization of butane and serves as a crucial feedstock in the petrochemical industry, particularly for producing high-octane gasoline components like isooctane .
- Flammability: Isobutane is a highly flammable gas and can readily form explosive mixtures with air. Its lower flammability limit in air is 1.8% by volume. Proper handling and storage are crucial to avoid fire hazards.
- Toxicity: Isobutane exposure in high concentrations can cause respiratory depression, dizziness, and even death due to oxygen deficiency. The National Institute for Occupational Safety and Health (NIOSH) recommends an occupational exposure limit of 800 ppm averaged over a 10-hour workday.
- Environmental Impact: Isobutane can contribute to the greenhouse effect if released into the atmosphere; however, its impact is considered less significant compared to other greenhouse gases.
- Oxidation: Isobutane can be oxidized to tert-butyl hydroperoxide, which can further react with propylene to produce propylene oxide .
- Alkylation: It acts as an alkylating agent to produce various alkylates with high octane numbers, essential for gasoline formulations .
- Dehydrogenation: Isobutane can undergo catalytic dehydrogenation to yield its corresponding olefins, which are valuable in fuel production .
Reactivity studies indicate that isobutane reacts vigorously with strong oxidizing agents such as chlorine and fluorine, leading to hazardous situations like fires or explosions .
Isobutane can be synthesized through several methods:
- Isomerization of n-butane: This process involves converting n-butane into isobutane using catalysts at elevated temperatures .
- Cracking processes: Isobutane is also produced during the cracking of larger hydrocarbons in petroleum refining.
- Dehydrogenation: As previously mentioned, dehydrogenation of butanes can yield isobutane under specific conditions .
Isobutane finds numerous applications across various industries:
- Fuel Production: It is extensively used in alkylation processes to enhance gasoline octane ratings.
- Refrigerant: As a refrigerant (R-600a), it has gained popularity due to its low global warming potential compared to traditional refrigerants like chlorofluorocarbons .
- Chemical Feedstock: It serves as a precursor for various chemicals and products, including tert-butanol and propylene oxide .
Research has focused on the interaction of isobutane with other hydrocarbons and oxidizing agents. For instance, studies have explored its reaction mechanisms in alkylation processes with propylene, revealing pathways that lead to the formation of complex hydrocarbons with desirable properties for fuel applications . Additionally, safety studies highlight the risks associated with its flammability and reactivity with oxidizers, necessitating careful handling protocols .
Isobutane shares structural similarities with several other hydrocarbons. Below are some comparable compounds:
| Compound | Molecular Formula | Characteristics |
|---|---|---|
| n-butane | Straight-chain alkane; less branched than isobutane. | |
| Propane | Smaller alkane; used as fuel and refrigerant. | |
| Pentane | Larger straight-chain alkane; used in solvents. | |
| Cyclobutane | Cyclic structure; different chemical properties. |
Uniqueness of Isobutane:
- Isobutane's unique branched structure provides higher octane ratings compared to its straight-chain counterpart (n-butane), making it more suitable for fuel applications.
- Its role as a refrigerant (R-600a) highlights its environmental advantages over traditional refrigerants.
Isobutane exhibits distinct physical and chemical properties that differentiate it from its linear isomer, n-butane. Below is a detailed breakdown:
Fundamental Properties
Isobutane’s tertiary carbon structure confers stability under standard conditions, making it less reactive than linear alkanes. Its low boiling point and high vapor pressure enable applications as a refrigerant and aerosol propellant.
Thermodynamic Behavior
Thermodynamic data from NIST and geothermal studies reveal critical parameters:
| Parameter | Value | Source |
|---|---|---|
| Critical Temperature | 408.1 K | |
| Critical Pressure | 3.647 MPa | |
| Critical Density | 221 kg/m³ | |
| Heat of Vaporization | 21.3 kJ/mol |
These properties inform its use in geothermal energy systems and phase-separation processes.
Early Discoveries and Structural Elucidation
The story of isobutane begins with the broader investigation of hydrocarbons in the 19th century. British chemist Edward Frankland inadvertently synthesized butane in 1849 during experiments with ethyl iodide and zinc, though he misidentified the product as a radical dimer rather than a distinct molecule [2]. It was not until 1864 that Edmund Ronalds isolated isobutane from crude petroleum, describing it as the "hydride of butyl" based on its relationship to butyric acid—a compound named for its presence in rancid butter (Greek: boutyron) [2].
The term "isobutane" gained prominence after August Wilhelm von Hofmann’s 1866 proposal of systematic hydrocarbon nomenclature, which distinguished between straight-chain (n-butane) and branched (isobutane) configurations [2]. This structural differentiation became foundational for understanding isomerism in organic chemistry.
Current Research Landscape and Significance
Catalytic Alkylation Innovations
Modern research focuses on optimizing the isobutane/olefin alkylation process, which generates branched C8 hydrocarbons essential for premium gasoline. Traditional sulfuric acid (H~2~SO~4~) and hydrofluoric acid (HF) catalysts, while effective, pose environmental and safety risks due to corrosive byproducts and volatile emissions [4]. Recent advances include:
Solid Acid Catalysts
Zeolites and sulfated zirconia have shown promise due to their tunable acidity and recyclability. However, rapid deactivation via coking remains a challenge, with pore blockage occurring within 6–8 hours of operation [3].
Ionic Liquid (IL) Systems
Third-generation catalysts like chloroaluminate ILs demonstrate superior performance:
| Catalyst Type | Butene Conversion (%) | C8 Selectivity (%) | Reusability (Cycles) |
|---|---|---|---|
| [HO~3~S-(CH~2~)~3~-mim]Cl-ZnCl~2~ | 100 | 85.8 | >10 |
| Traditional H~2~SO~4~ | 98 | 72.4 | N/A |
Data synthesized from RSC publications [4] [5]
These ILs combine Brønsted and Lewis acidic sites, enabling proton transfer mechanisms that enhance alkylate yield while minimizing side reactions [5]. The covalent tethering of sulfonic acid groups in ILs like [HO~3~S-(CH~2~)~3~-mim]Cl-ZnCl~2~ improves stability, maintaining 95% activity after 10 cycles [5].
Oxidation Chemistry Advances
Isobutane’s oxidation to tert-butyl hydroperoxide (TBHP) has gained attention for epoxy resin production. The liquid-phase oxidation process at 120–150°C and 300–450 psig achieves TBHP yields of 40–50%, with distillation techniques enriching tertiary butyl alcohol (TBA) content for gasoline additives [6].
Industrial Relevance and Market Dynamics
Petroleum Refining and Fuel Production
Isobutane dominates the alkylation unit feedstock market, with global consumption exceeding 60 million metric tons annually [3]. Key applications include:
- Gasoline Blending: 2,2,4-trimethylpentane (isooctane) constitutes 15–20% of premium gasoline, boosting octane ratings by 10–15 points compared to linear alkanes [1] [3].
- Polyethylene Synthesis: The Chevron Phillips slurry process uses isobutane as a diluent, producing 8 million tons/year of high-density polyethylene [1].
Emerging Applications and Sustainability Trends
The refrigerant sector has driven 12% annual growth in isobutane demand since 2010, spurred by the 2016 Kigali Amendment to phase out hydrofluorocarbons (HFCs). Isobutane (R-600a) now constitutes 75% of European domestic refrigerators due to its low global warming potential (GWP=3.3 vs. CO~2~) [1].
Market projections indicate:
| Sector | 2025 Demand (MMT) | CAGR (2023–2030) |
|---|---|---|
| Fuel Additives | 42.7 | 3.8% |
| Refrigerants | 9.2 | 8.1% |
| Aerosol Propellants | 5.6 | 2.4% |
Fractionation of Natural-Gas Liquids
Cryogenic separation of raw natural gas yields a composite liquid (commonly called “Y-grade”) that is subsequently fractionated in a train of distillation columns. The third column (de-butaniser) splits butanes from heavier hydrocarbons, and a dedicated deisobutaniser then separates normal butane from isobutane [3] [4]. Heat-pumped fractionation schemes recover overhead heat in the reboiler, cutting energy use by up to thirty percent [5].
Fluid Catalytic Cracking Side-Streams
In fluid catalytic cracking units, refinery gas streams rich in isobutane are produced by olefinic cracking and skeletal rearrangement reactions [6]. Fractionators integrated into the cracking complex isolate isobutane for downstream alkylation or as a feed to isomerisation units.
On-Purpose Conversion of Normal Butane
Because natural-gas-liquid supplies rarely satisfy refinery demand for isobutane, most producers install dedicated isomerisation units that convert normal butane to the branched isomer. The Universal Oil Products Butamer process (Section 3) dominates this segment [7] [8].
Industrial Isomerisation Technologies
Universal Oil Products “Butamer” Fixed-Bed Process
Normal butane, hydrogen and a trace chloride promoter contact a fixed bed of platinum on chlorided alumina at 140 ‒ 200 °C and 20 ‒ 30 bar. Reaction effluent passes to a high-efficiency deisobutaniser; unconverted normal butane is recycled. Modern “hydrogen-once-through” flow schemes eliminate the recycle-gas compressor and lower capital cost [8]. Catalyst activity is highly sensitive to water; on-line moisture analysers ensure feed dryness below one part per million [9].
Bifunctional Heteropolyacid Catalysts
Academic and pilot-scale programmes have demonstrated that platinum dispersed on cesium-substituted phosphotungstic acid (platinum/cesium-heteropolyacid) delivers high activity under markedly milder hydrogen pressure than chlorided alumina [10]. Key data are summarised in Table 1.
| Catalyst composition | Conversion after five hours (%) | Selectivity to isobutane (%) | Reference |
|---|---|---|---|
| Platinum on alumina mixed mechanically with cesium-phosphotungstic acid | 64.8 | 92.5 | [10] |
| Platinum on cesium-phosphotungstic acid (impregnated) | 42.2 | 90.3 | [10] |
| Platinum on alumina mixed with sulfated zirconia | 20.5 | 71.7 | [10] |
| Platinum on alumina mixed with hydrogen-form ZSM-5 zeolite | 32.2 | 88.7 | [10] |
The uniformly strong Brønsted acid sites of the heteropolyacid, combined with highly dispersed platinum, sustain activity while avoiding excessive cracking, even at hydrogen partial pressures of only 0.1 bar [10].
Solid Super-Acid and Zeolite Systems
Sulfated zirconium oxide exhibits very high initial conversion but requires hydrogen pressures above 0.6 bar to suppress rapid coking [10] [11]. Medium-pore zeolites such as hydrogen-form ZSM-5 offer hydrothermal stability but typically give lower isomerisation rates unless modified with platinum or palladium [12].
Process Intensification Trends
Recent patents describe slurry-phase isomerisation that integrates reaction, separation and recycle in a single column, and intensified heat-pump deisobutanisers that combine multiple effects to reduce reboiler duty by about twenty percent [5] [12]. Continuous catalyst-chloride regeneration loops for chlorided alumina have also been commercialised to lengthen catalyst life.
Separation and Purification Steps
- High-pressure flash removes dissolved hydrogen.
- Deisobutaniser column produces on-specification isobutane (≥ 99 percent) and returns normal butane to the reactor [7].
- Dry-gas compressor (omitted in hydrogen-once-through designs) recompresses hydrogen-rich off-gas.
- Heat-integration network exchanges hot reactor effluent with cold feed and column bottoms to minimise external utilities [5].
In refineries that also operate alkylation plants, an “isostripper” located upstream of the alkylation unit can replace the deisobutaniser entirely [8].
Emerging Bio-Based and Alternative Routes
- Fermentative production of isobutanol, followed by catalytic dehydration to isobutene and hydrogenation to isobutane, is under investigation for renewable fuel applications [13].
- Electro-thermal swing adsorption has been demonstrated for selective capture of isobutane from dilute vent gases, achieving complete recovery at energy inputs near three thousand kilojoules per mole liquefied [14].
- Direct catalytic hydrogenation of biogenic isobutene generated via engineered cyanobacteria offers another low-carbon pathway, though commercial deployment remains early-stage.
Global Capacity and Economic Landscape
| Year | Reported world market value (billion United States dollars) | Reported compound annual growth rate | Principal growth drivers | References |
|---|---|---|---|---|
| 2024 | 18.0 | 9 percent (forecast 2024-2031) | Petrochemical expansion and transition to low-global-warming-potential refrigerants | [15] |
| 2032 | 33.6 | 6.5 percent (forecast 2022-2032) | Rising demand in refining and aerosol sectors | [16] |
| 2034 | 36.7 | 3.2 percent (forecast 2025-2034) | Household refrigeration growth in Asia-Pacific | [17] |
Northeast Asia currently accounts for roughly one-third of global isobutane capacity, followed by North America at just over one-quarter; both regions continue to expand de-bottlenecked fractionation trains and on-purpose isomerisation units [18] [2].
Feedstock cost remains the dominant economic variable. Operators located near abundant shale-gas liquids in North America and shale-oil liquids in China presently enjoy the most competitive cash-cost positions [6].
Sustainability Considerations
Production via normal-butane isomerisation has a modest carbon footprint because the reaction is essentially rearrangement with limited net hydrogen consumption. Additional gains come from:
- Hydrogen-once-through flow sheets, which lower compressor power [8].
- Heat-pump fractionation, cutting steam usage [5].
- Catalyst systems that avoid chloride promoters, thereby reducing wastewater treatment loads and corrosion [10].
Growing adoption of isobutane as an ultra-low-global-warming-potential refrigerant (designation R-600a) in domestic appliances is projected to displace high-impact hydrofluorocarbons by more than three million tonnes of carbon-dioxide equivalent annually by 2030 [2] [19].
Physical Description
Gas or Vapor, Liquid; Dry Powder, Liquid; Gas or Vapor; Liquid
Colourless gas or liquid with mild, characteristic odour
Colorless gas with a slight gasoline or natural gas odor; [HSDB]
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a gasoline-like or natural gas odor.
Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.]
Color/Form
XLogP3
Exact Mass
Monoisotopic Mass
Boiling Point
-11.7 °C
-12 °C
10.8 °F
11 °F
Flash Point
-82.99 °C (-117.38 °F) - closed cup
Flammable gas
-117 °F
NA (Gas)
Heavy Atom Count
Vapor Density
2.01 (Air = 1)
Relative vapor density (air = 1): 2
2.06
Density
0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C
Relative density (water = 1): 0.6 (liquid)
0.557
2.06(relative gas density)
LogP
log Kow = 2.76
2.8
Odor
Slight odo
Decomposition
Melting Point
-138.3 °C
-160 °C
-216.9 °F
-255 °F
UNII
Related CAS
GHS Hazard Statements
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]
Use and Manufacturing
Vapor Pressure
2610.0 [mmHg]
2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C
Vapor pressure, kPa at 20 °C: 304
3.1 atm at 70 °F
(70 °F): 3.1 atm
Pictograms


Flammable;Health Hazard
Impurities
Other CAS
68475-60-5
Metabolism Metabolites
Isobutane is oxidatively metabolized by rat liver microsomes to its parent alcohol.
Wikipedia
Neohesperidin_dihydrochalcone
Use Classification
Hazard Classes and Categories -> Flammable - 4th degree
Cosmetics -> Propellant
Methods of Manufacturing
An important component of natural gasoline, refinery gases, wet natural gas.
Recovery from petroleum refinery streams that result from catalytic cracking, catalytic reforming and other refinery operations.
Recovery from raw natural gas which contains about 0.35 mol % isobutane.
... Obtained from natural gas by fractionation following absorption in oil, adsorption to surface-active agents, or refrigeration.
General Manufacturing Information
Wholesale and Retail Trade
Petrochemical Manufacturing
All other Petroleum and Coal Products Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Rubber Product Manufacturing
Construction
Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Machinery Manufacturing
Plastics Material and Resin Manufacturing
Industrial Gas Manufacturing
Computer and Electronic Product Manufacturing
Propane, 2-methyl-: ACTIVE
The most common separation techniques are based on a vapor-liquid, two-phase system by which the liquid (iso)butane is recovered from the feed gas.
Analytic Laboratory Methods
Clinical Laboratory Methods
Storage Conditions
Store separately from all other flammable materials. Prior to working with this chemical, you should be trained on its proper handling and storage. Before entering confined space where isobutane may be present, check to make sure that an explosive concentration odes not exist. Isobutane cylinders should be stored in a cool, well-ventilated dry area of noncombustible construction. Protect containers against physical damage. Store away from sources of heat or ignition and from oxygen, chlorine, and other oxidizers. Sources of ignition, such as smoking and open flames, are prohibited where isobutane is handled, used, or stored. Ground and bond all lines and equipment used with isobutane. Wherever isobutane is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for the handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association.
Stability Shelf Life
Dates
E-Cigarette or Vaping Associated Lung Injury: Evolving Threat to Healthy Teens
Jessica M Barnes, Mir AliPMID: 34449994 DOI:
Abstract
Vaping quickly rose in popularity once introduced to the market in 2003. Devices heat liquid to produce an aerosol that is inhaled by the user, an aerosol that can contain nicotine, heavy metals, volatile organic compounds, ultrafine particles, cancer-causing chemicals, and flavoring. Teenagers commonly use these products to smoke cannabinoids including delta-9-tetrahydrocannabinol (THC), cannabidiol (CBD), and butane hash oil (BHO). Liquids placed in the devices can be commercial or homemade. As popularity increased, more cases of vaping-related lung injury have been reported. We report a case of a 17-year-old female patient with delayed diagnosis of e-cigarette or vaping associated lung injury.Isobutane dehydrogenation over high-performanced sulfide V-K/γ-Al
Yu-Peng Tian, Xin-Mei Liu, Svetlana Mintova, Long-Li Zhang, Yuan-Yuan Pan, Alain Rives, Yan-An Liu, Ling Wei, Zi-Feng YanPMID: 34023705 DOI: 10.1016/j.jcis.2021.05.046
Abstract
Compared with industrial used Pt- and Cr-based catalyst in dehydrogenation (DH) of light alkanes, the sulfide V-K/γ-AlO
catalyst reported in this study shows lower cost and toxicity, and significant DH performance. The yield to isobutene reached as high as 52.9%, which is among the highest reported to date. We attribute such high isobutene yield to the precise modulation of polymerization degree for vanadium species via doping of potassium and indicating that the synergy between vanadium species and acid sites is critical to enhance the DH performance. Our previous work showed sulfidation promoted the increase of DH performance for vanadium-based catalyst, and we go further in this study to explore the correlation between increased range of DH performance and the added potassium. The different loaded potassium leads to variation in sulfidation degree, affecting the properties of vanadium species and acid properties consequently. The potassium was distributed uniformly on surface of the sulfide vanadium-based catalyst and was predominantly bonded with the vanadium species rather than with the γ-Al
O
support. With increasing the potassium amount from 0 to 3 wt%, the acid amount kept decreasing, and some specific strong acid sites appeared once adequate sulfur was introduced in the V-K/γ-Al
O
catalyst. The characterization and DFT results both revealed that the doped potassium contributes to regulating the vanadium species in the oligomeric state. The synergy between vanadium species and acid properties was regulated by the added potassium simultaneously, and thus the DH performance was enhanced. This study provides promising strategy for preparation of environment-friendly model industrial DH catalyst.
Soft-Sensor for Class Prediction of the Percentage of Pentanes in Butane at a Debutanizer Column
Iratxe Niño-Adan, Itziar Landa-Torres, Diana Manjarres, Eva Portillo, Lucía OrbePMID: 34207807 DOI: 10.3390/s21123991
Abstract
Refineries are complex industrial systems that transform crude oil into more valuable subproducts. Due to the advances in sensors, easily measurable variables are continuously monitored and several data-driven soft-sensors are proposed to control the distillation process and the quality of the resultant subproducts. However, data preprocessing and soft-sensor modelling are still complex and time-consuming tasks that are expected to be automatised in the context of Industry 4.0. Although recently several automated learning (autoML) approaches have been proposed, these rely on model configuration and hyper-parameters optimisation. This paper advances the state-of-the-art by proposing an autoML approach that selects, among different normalisation and feature weighting preprocessing techniques and various well-known Machine Learning (ML) algorithms, the best configuration to create a reliable soft-sensor for the problem at hand. As proven in this research, each normalisation method transforms a given dataset differently, which ultimately affects the ML algorithm performance. The presented autoML approach considers the features preprocessing importance, including it, and the algorithm selection and configuration, as a fundamental stage of the methodology. The proposed autoML approach is applied to real data from a refinery in the Basque Country to create a soft-sensor in order to complement the operators' decision-making that, based on the operational variables of a distillation process, detects 400 min in advance with 98.925% precision if the resultant product does not reach the quality standards.DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity
Kai-Chia Yeh, Teng-Kuang Yeh, Chung-Yu Huang, Chih-Bo Hu, Min-Hsien Wang, Yu-Wen Huang, Ling-Hui Chou, Hsuan-Hui Ho, Jen-Shin Song, Tsu Hsu, Weir-Torn Jiaang, Yu-Sheng Chao, Chiung-Tong ChenPMID: 33961850 DOI: 10.1016/j.lfs.2021.119574
Abstract
Dipeptidyl peptidase 4 (DPP-4) is a valid molecular drug target from which its inhibitors have been developed as medicines for treating diabetes. The present study evaluated a new synthetic DPP-4-specific inhibitor of small molecule DBPR108 for pharmacology and pharmacokinetic profiles.DBPR108 of various doses was orally administered to rats, diabetic mice, and dogs and the systemic circulating DPP-4 activities in the animals were measured to demonstrate the pharmacological mechanisms of action via DPP-4 inhibition. Upon an oral administration of DBPR108, the serum active GLP-1 and insulin levels of the rats challenged with an oral glucose ingestion were measured. Oral glucose tolerance test in diet-induced obese mice was performed to examine if DBPR108 increases the glucose tolerability in animals.
Orally administered DBPR108 inhibited the systemic plasma DPP-4 activities in rats, dogs and diabetic mice in a dose-dependent manner. DBPR108 caused elevated serum levels of active GLP-1 and insulin in the rats. DBPR108 dose-dependently increased the glucose tolerability in diet-induced obese (DIO) mice and, furthermore, DIO mice treated with DBPR108 (0.1 mg/kg) in combination with metformin (50 or 100 mg/kg) showed a prominently strong increase in the glucose tolerability.
DBPR108 is a novel DPP-4-selective inhibitor of small molecule that demonstrated potent in vivo pharmacological effects and good safety profiles in animals. DBPR108 is now a drug candidate being further developed in the clinical studies as therapeutics for treating diabetes.
Butane detection after long-term treatment of burns in two autopsy cases
Toshiko Tanaka, Kentaro Kasai, Kosho Yoshida, Hiroaki SatoPMID: 33465569 DOI: 10.1016/j.legalmed.2021.101847
Abstract
A man and a woman were rescued from a room that had exploded. Many empty cassette gas cylinders were found in the room. The man and woman were hospitalized immediately for the treatment of burns. The woman died 6 days later, and the man died 31 days later without regaining consciousness. Carbonization and hardening of the frontal facial skin and parts of the left and right fingers were observed on the man's body. In both cases, systemic burns had led to progressive systemic edema and markedly suppressed circulation. Analytical samples for butanes obtained from their bodies at autopsy were stored at -20 °C for 14 and 25 days, respectively, before analysis. Normal butane and isobutane were quantified in the brain and subcutaneous adipose tissue of the woman. Only the isobutane was quantified in the adipose tissue of the man. The evidence suggests that the man lit a cigarette while breathing gas and the entire room exploded. Our results also suggest that butane can be detected in the adipose tissue of autopsy cases long after inhalation even under the present storage conditions, and isobutane may remain in adipose tissue longer than n-butane.Enhanced metabolism confers a high level of cyhalofop-butyl resistance in a Chinese sprangletop (Leptochloa chinensis (L.) Nees) population
Wei Deng, Mengting Yang, Yang Li, Zhiming Xia, Yongrui Chen, Shuzhong Yuan, Qian YangPMID: 33497007 DOI: 10.1002/ps.6297
Abstract
Chinese sprangletop (Leptochloa chinensis (L.) Nees) is one of main grass weeds invading Chinese rice fields. The target-site resistance (TSR) of cyhalofop-butyl have been widely reported in L. chinensis populations, but the non-target-site resistance (NTSR) mechanisms have not yet been well-characterized. This study aims to investigate the likely NTSR in a cyhalofop-butyl-resistant L. chinensis population (YZ-R), which was collected from Yangzhou city, Jiangsu Province, China.Dose-response assays showed the YZ-R population exhibited 191.6-fold resistance to cyhalofop-butyl, compared to the susceptible population (YZ-S). This resistance is not target-site based, because no mutations in the two ACCase genes were detected in the YZ-R plants compared to the YZ-S plants, and the ACCase genes expression levels were similar in YZ-S and YZ-R plants. In addition, the cytochrome P450 inhibitor malathion and piperonyl butoxide (PBO), and glutathione S-transferase (GST) inhibitor 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) did not significantly reverse cyhalofop-butyl resistance in the YZ-R population. However, liquid chromatography-mass spectrometry (LC-MS) analysis indicated that the metabolic rates of cyhalofop acid in YZ-R plants was significantly faster (5 to 10- fold) than in YZ-S plants. Furthermore, the YZ-R population showed no cross-resistance to other ACCase-inhibiting herbicides.
These results indicated that cyhalofop-butyl resistance in the YZ-R population is due to non-target-site based enhanced herbicide metabolism. Resistance in this population is likely involved in a specific detoxification enzyme, with possible high catalytic efficiency and strong substrate specificity, therefore leading to high-level and single resistance to cyhalofop-butyl. © 2021 Society of Chemical Industry.
A forensic analysis on 53 cases of complex suicides and one complicated assessed at the Bureau of Legal Medicine of Milan (Italy)
Guendalina Gentile, Nicola Galante, Stefano Tambuzzi, Riccardo ZojaPMID: 33401231 DOI: 10.1016/j.forsciint.2020.110662
Abstract
Complex suicides are highly uncommon suicides in which multiple detrimental methods are used simultaneously or in chronological succession. We retrospectively analyzed through our database the 25512 autopsy reports registered at the Bureau of Legal Medicine of Milan in the last 27 years from 1993 until 2019, where 4498 suicides were documented. We assessed 53 cases of complex suicides and only one case of complicated suicide: for all of them we analyzed both data collected during the on-site investigation and the autopsy. In our case series, we identified a total number of 113 methods chosen and variably combined by the victims, which were classified into 17 categories. On the whole the most frequent association of suicide methods resulted in the combination of the plastic bag suffocation with inert gas inhalation (13 out of 53 complex suicides; 24.5%). We also analyzed our cases of simple suicides (1993-2019), to compare them with the complex suicides. In this study, we present a complete analysis regarding our cases of complex suicides, discussing the challenges and the interpretative issues which a forensic pathologist might deal with. A thorough on-site judicial inspection and a careful autopsy examination are crucial in such cases. Moreover, the clinical history of the victims and laboratory findings are supplemental elements to be necessarily considered to establish the actual manner of death and avoid any misinterpretations.Whole transcriptome analysis resulted in the identification of Chinese sprangletop (Leptochloa chinensis) genes involved in cyhalofop-butyl tolerance
Ke Chen, Yajun Peng, Liang Zhang, Long Wang, Donghai Mao, Zhenghong Zhao, Lianyang Bai, Lifeng WangPMID: 34238252 DOI: 10.1186/s12864-021-07856-z
Abstract
Chinese sprangletop [Leptochloa chinensis (L.) Nees] is an annual malignant weed, which can often be found in paddy fields. Cyhalofop-butyl is a specialized herbicide which is utilized to control L. chinensis. However, in many areas, L. chinensis has become tolerant to this key herbicide due to its continuous long-term use.In this study, we utilized a tolerant (LC18002) and a sensitive (LC17041) L. chinensis populations previously identified in our laboratory, which were divided into four different groups. We then employed whole transcriptome analysis to identify candidate genes which may be involved in cyhalofop-butyl tolerance. This analysis resulted in the identification of six possible candidate genes, including three cytochrome P450 genes and three ATP-binding cassette transporter genes. We then carried out a phylogenetic analysis to identify homologs of the differentially expressed cytochrome P450 genes. This phylogenetic analysis indicated that all genes have close homologs in other species, some of which have been implicated in non-target site resistance (NTSR).
This study is the first to use whole transcriptome analysis to identify herbicide non-target resistance genes in L. chinensis. The differentially expressed genes represent promising targets for better understanding herbicide tolerance in L. chinensis. The six genes belonging to classes already associated in herbicide tolerance may play important roles in the metabolic resistance of L. chinensis to cyhalofop-butyl, although the exact mechanisms require further study.
Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics
Jordi Capellades, Alexandra Junza, Sara Samino, Julia S Brunner, Gernot Schabbauer, Maria Vinaixa, Oscar YanesPMID: 33369389 DOI: 10.1021/acs.analchem.0c02998
Abstract
Isotopic-labeling experiments have been valuable to monitor the flux of metabolic reactions in biological systems, which is crucial to understand homeostatic alterations with disease. Experimental determination of metabolic fluxes can be inferred from a characteristic rearrangement of stable isotope tracers (e.g., 13C or 15N) that can be detected by mass spectrometry (MS). Metabolites measured are generally members of well-known metabolic pathways, and most of them can be detected using both gas chromatography (GC)-MS and liquid chromatography (LC)-MS. In here, we show that GC methods coupled to chemical ionization (CI) MS have a clear advantage over alternative methodologies due to GC's superior chromatography separation efficiency and the fact that CI is a soft ionization technique that yields identifiable protonated molecular ion peaks. We tested diverse GC-CI-MS setups, including methane and isobutane reagent gases, triple quadrupole (QqQ) MS in SIM mode, or selected ion clusters using optimized narrow windows (∼10 Da) in scan mode, and standard full scan methods using high resolution GC-(q)TOF and GC-Orbitrap systems. Isobutane as a reagent gas in combination with both low-resolution (LR) and high-resolution (HR) MS showed the best performance, enabling precise detection of isotopologues in most metabolic intermediates of central carbon metabolism. Finally, with the aim of overcoming manual operations, we developed an R-based tool called isoSCAN that automatically quantifies all isotopologues of intermediate metabolites of glycolysis, TCA cycle, amino acids, pentose phosphate pathway, and urea cycle, from LRMS and HRMS data.CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death
Yong-Jun Li, Yueli Zhan, Chengrui Li, Jianhong Sun, Chengliang YangPMID: 33621193 DOI: 10.18632/aging.202528








